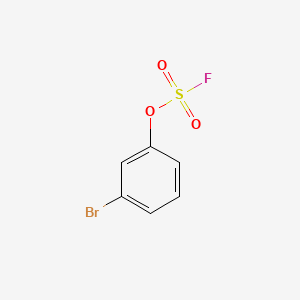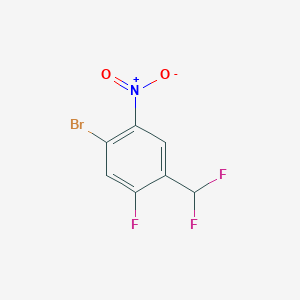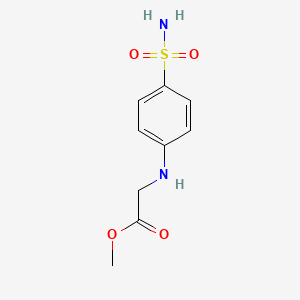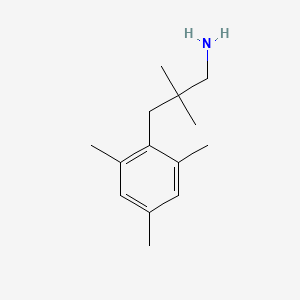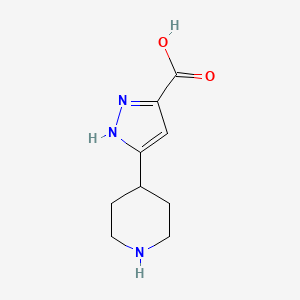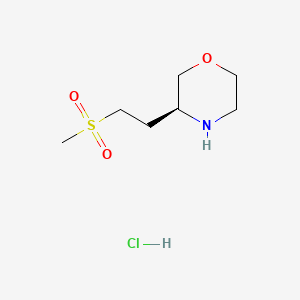![molecular formula C13H15NO B13565746 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
2-[(1-Benzofuran-2-yl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Benzofuran-2-yl)methyl]pyrrolidine is a chemical compound that features a benzofuran ring attached to a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine typically involves the reaction of benzofuran derivatives with pyrrolidine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran rings . Another approach involves the use of free radical cyclization cascades to form complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings with fewer side reactions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as tumor cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride
- 2-Acetylbenzofuran
- Benzofuran-2-yl methyl ketone
Comparison: 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit enhanced bioactivity and stability, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-(1-benzofuran-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H15NO/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11/h1-2,4,6,8,11,14H,3,5,7,9H2 |
InChI-Schlüssel |
PTLKBOHWKLVUMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


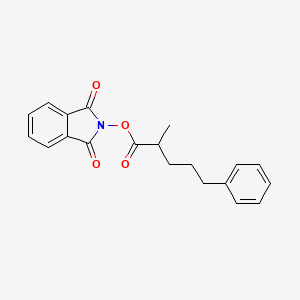
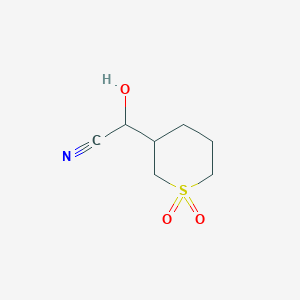
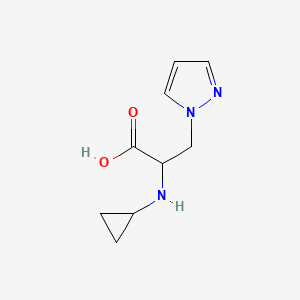
![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
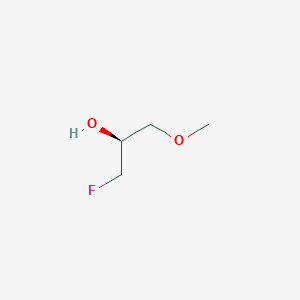
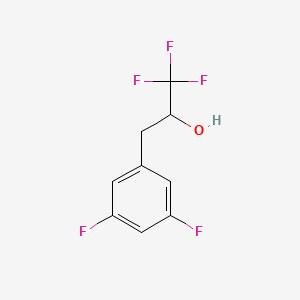
![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)

